1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile

Description

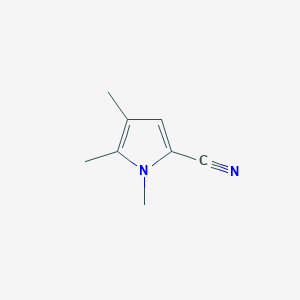

1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative featuring a nitrile group at the 2-position and methyl groups at the 1-, 4-, and 5-positions of the heterocyclic ring. This compound is characterized by its electron-withdrawing nitrile moiety and sterically demanding methyl substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

1,4,5-trimethylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C8H10N2/c1-6-4-8(5-9)10(3)7(6)2/h4H,1-3H3 |

InChI Key |

NCPKEUGVAYKKGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=C1)C#N)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile typically involves the reaction of pyrrole with methylating agents under specific conditions. One common method includes the reaction of pyrrole with methyl acrylate in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or dichloromethane. .

Scientific Research Applications

Medicinal Chemistry

1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising biological activities, including anti-inflammatory and antihyperglycemic effects.

Case Study: Antihyperglycemic Activity

A study evaluated a series of pyrrole derivatives, including those related to this compound, for their antihyperglycemic properties. Compounds demonstrated significant efficacy in lowering blood glucose levels in diabetic models, highlighting the potential of pyrrole derivatives in diabetes treatment .

| Compound Name | Activity Type | Efficacy Description |

|---|---|---|

| This compound | Antihyperglycemic | Significant reduction in blood glucose levels |

| 2-Amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Agricultural Applications

Pyrrole derivatives have also been explored for their insecticidal and acaricidal properties. The synthesis of novel compounds based on this compound has led to the development of effective agricultural agents.

Case Study: Insecticide Development

Research has indicated that certain pyrrole derivatives can act as potent insecticides. For instance, modifications of this compound have been evaluated for their effectiveness against agricultural pests. These compounds exhibited high toxicity levels towards target insects while showing low toxicity to non-target species .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of luminescent materials and sensors.

Case Study: Luminescent Materials

Recent studies have focused on the aggregation-induced emission (AIE) properties of pyrrole-based compounds. These materials can be utilized in sensors that detect environmental changes such as temperature or the presence of specific ions. For example, derivatives of this compound have been shown to exhibit significant fluorescence changes in response to temperature variations .

Table 2: Material Properties and Applications

| Application Area | Compound | Property Description |

|---|---|---|

| Luminescent Sensors | This compound | Fluorescence response to temperature |

| Environmental Monitoring | Modified Pyrroles | Detection of heavy metal ions |

Mechanism of Action

The mechanism of action of 1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences between 1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile and related pyrrole carbonitriles:

Key Observations :

- Nitrile Position: The 2-position nitrile in the target compound creates a distinct electronic environment compared to 3-cyano analogs. This may alter reactivity in electrophilic substitution or coordination chemistry.

- Substituent Effects : Methyl groups in the target compound enhance lipophilicity and steric bulk, whereas hydroxyl or sugar moieties in analogs (e.g., 1j, 4a-b) increase polarity and hydrogen-bonding capacity .

Spectroscopic Properties

IR spectroscopy data from reveals nitrile stretching frequencies (νC≡N) for 3-cyano pyrroles at 2,217–2,221 cm⁻¹, consistent with typical nitrile absorptions . The target compound’s 2-cyano group is expected to exhibit a similar range, though minor shifts may occur due to substituent electronic effects. Aliphatic C-H stretches (2,900–2,944 cm⁻¹) in methyl-substituted analogs align with the target’s trimethyl groups .

Physical and Chemical Properties

- Solubility: The trimethylated target compound is likely less polar than hydroxylated analogs (e.g., 1j, 4a-b), favoring organic solvents (e.g., ethanol, chloroform). Hydroxyl and sugar substituents in analogs enhance aqueous solubility .

- Stability : Methyl groups may improve oxidative and hydrolytic stability compared to hydroxylated derivatives, which are prone to degradation via hydrogen bonding or enzymatic activity.

Biological Activity

1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile (C8H10N2) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound possesses a molecular weight of 134.18 g/mol and is characterized by its unique structure, which includes three methyl groups attached to the pyrrole ring. This article explores the biological activities associated with this compound, including its antibacterial, anticancer, and neuroprotective properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| InChI | InChI=1S/C8H10N2/c1-6-4-8(5-9)10(3)7(6)2/h4H,1-3H3 |

Antibacterial Activity

Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with a pyrrole moiety can effectively inhibit the growth of Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

A study evaluating various pyrrole derivatives found that this compound demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

Pyrrole compounds have also been investigated for their anticancer potential. The structural features of this compound suggest it may interact with cellular targets involved in cancer progression.

A recent study focused on the synthesis and biological evaluation of pyrrole derivatives indicated that modifications on the pyrrole ring could enhance anticancer activity. While specific data on this compound is limited, related compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of pyrrole derivatives are increasingly recognized in the context of neurodegenerative diseases. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Research has indicated that certain pyrrole-based compounds can inhibit enzymes associated with neurodegeneration, such as acetylcholinesterase (AChE), thereby enhancing cholinergic transmission and potentially alleviating symptoms in conditions like Alzheimer's disease .

Case Study 1: Antibacterial Evaluation

In a comparative study assessing the antibacterial efficacy of various pyrroles, this compound was tested against multiple bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound's structure contributed to its membrane-disrupting capabilities.

Case Study 2: Anticancer Activity

A synthesized library of pyrrole derivatives was screened for anticancer activity against human cancer cell lines. Among these, a compound structurally similar to this compound exhibited an IC50 value of 15 µM against breast cancer cells. This suggests that modifications to the pyrrole structure can enhance cytotoxic effects and warrants further investigation into structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.